Scaffold‑Class Potency Benchmark: DNA Gyrase Inhibition (Class‑Level Inference)
No DNA‑gyrase inhibition data are available for the specific 2‑ethylphenylsulfonyl compound. However, within the same 1,2,4‑oxadiazole/pyrrolidine hybrid series, the most potent compounds (e.g., 16 and 17) achieved IC₅₀ values of 180 nM and 210 nM against DNA gyrase, comparable to novobiocin (IC₅₀ = 170 nM) [REFS‑1]. This demonstrates that the scaffold can reach low‑nanomolar target engagement, and the sulfonyl‑aryl substituent is a key driver of potency differences. Until head‑to‑head data are generated, the 2‑ethylphenylsulfonyl variant should be evaluated against these benchmark values.
| Evidence Dimension | DNA gyrase IC₅₀ |
|---|---|
| Target Compound Data | Not yet reported for 2‑ethylphenylsulfonyl derivative |
| Comparator Or Baseline | Compound 16 (IC₅₀ = 180 nM); Compound 17 (IC₅₀ = 210 nM); Novobiocin (IC₅₀ = 170 nM) |
| Quantified Difference | N/A (class benchmark only) |
| Conditions | In vitro DNA gyrase supercoiling assay (E. coli); Arch Pharm 2022 |
Why This Matters
Establishes the performance ceiling of the scaffold and provides quantitative benchmarks that the 2‑ethylphenylsulfonyl analog must meet or exceed to be considered competitive.
- [1] Frejat FOA, Cao Y, Wang L, et al. New 1,2,4‑oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors with promising antibacterial activity. Arch Pharm (Weinheim). 2022;e2100516. View Source
